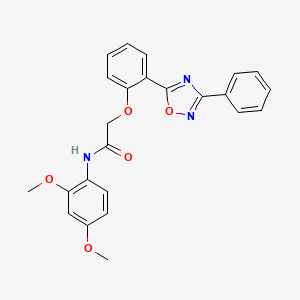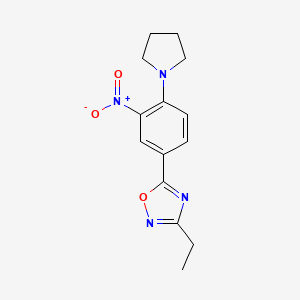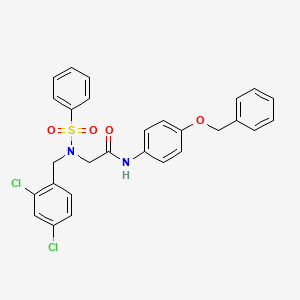![molecular formula C20H18N4O B7692213 N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692213.png)
N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide, also known as PPQ, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. PPQ is a heterocyclic compound that has a pyrazoloquinoline core structure, which is known to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is not fully understood. However, it has been proposed that this compound inhibits viral replication by targeting the viral RNA-dependent RNA polymerase. This compound has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription. The inhibition of topoisomerase II may contribute to the anti-tumor effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have low toxicity and is well-tolerated in animal studies. This compound has been shown to have a half-life of approximately 7 hours in rats and is metabolized primarily by the liver. This compound has been found to have a high bioavailability, making it an attractive candidate for in vivo studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. This compound has a wide range of biological activities, making it a versatile tool for studying various biological processes. However, there are also limitations to using this compound in lab experiments. This compound has low solubility in water, which may limit its use in certain applications. Additionally, the mechanism of action of this compound is not fully understood, which may complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research involving N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide. One potential direction is to further investigate the mechanism of action of this compound. Understanding how this compound interacts with its molecular targets may lead to the development of more effective drugs. Another potential direction is to explore the use of this compound in combination with other drugs. This compound has been shown to enhance the anti-tumor effects of certain chemotherapeutic agents, suggesting that it may have potential as a combination therapy. Additionally, further studies are needed to explore the potential use of this compound in the treatment of viral infections and inflammatory diseases.
Métodos De Síntesis
The synthesis of N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves the reaction of 2-amino-5-bromo-3-propylpyrazine with 2-chloro-3-formylquinoline in the presence of a base. The reaction yields this compound as a yellow solid with a purity of over 95%. The synthesis method of this compound is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been shown to inhibit the replication of several viruses, including Zika virus, dengue virus, and hepatitis C virus. This compound has also been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-2-12-24-19-16(13-15-10-6-7-11-17(15)21-19)18(23-24)22-20(25)14-8-4-3-5-9-14/h3-11,13H,2,12H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBWGMKTBPLHPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}formamido)benzoate](/img/structure/B7692157.png)

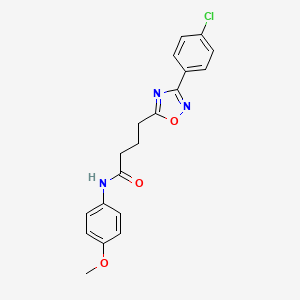

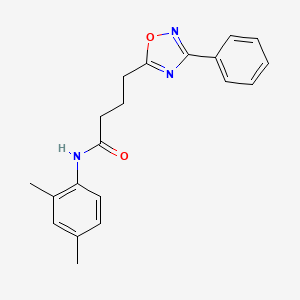
![N-(4-chloro-2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692190.png)

